molecular formula C20H35NO12 B569571 Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui CAS No. 122037-04-1

Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui

Cat. No.: B569571
CAS No.: 122037-04-1
M. Wt: 481.495
InChI Key: MLGMZDTUNOYOGF-NVQICSPVSA-N
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Description

Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui can be compared with other acetylated compounds such as N-Acetylcysteine and N-Acetylserotonin. These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.

Properties

CAS No.

122037-04-1

Molecular Formula

C20H35NO12

Molecular Weight

481.495

IUPAC Name

N-[(2R,3S,4S,6S)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-1-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide

InChI

InChI=1S/C20H35NO12/c1-7(23)14(25)19(33-13-5-11(21-10(4)24)15(26)8(2)30-13)12(6-22)32-20-18(29)17(28)16(27)9(3)31-20/h6-9,11-20,23,25-29H,5H2,1-4H3,(H,21,24)/t7-,8-,9-,11+,12+,13+,14-,15-,16-,17+,18-,19-,20+/m1/s1

InChI Key

MLGMZDTUNOYOGF-NVQICSPVSA-N

SMILES

CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)NC(=O)C)O

Origin of Product

United States

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